7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-12-18(20(23)28)19(16-11-15(30-3)9-10-17(16)31-4)27-22(24-12)25-21(26-27)13-5-7-14(29-2)8-6-13/h5-11,19H,1-4H3,(H2,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKJFKAZTFPGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=C(C=CC(=C4)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539797-61-0) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 498.5 g/mol. Its structure features a triazolo-pyrimidine core substituted with methoxy and dimethoxy phenyl groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N6O4 |
| Molecular Weight | 498.5 g/mol |
| CAS Number | 539797-61-0 |
| Chemical Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The incorporation of various aryl groups is achieved through nucleophilic substitution reactions and cyclization processes. Specific methodologies may vary but often include the use of hydrazine derivatives and appropriate isothiocyanates to facilitate the formation of the triazole ring.
Anticancer Activity
Research indicates that compounds within the triazolo-pyrimidine family exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 7-(2,5-Dimethoxyphenyl)... | MCF-7 | 6.2 |
| 7-(2,5-Dimethoxyphenyl)... | HCT-116 | 27.3 |
These findings suggest that the compound may possess potent anticancer properties due to its ability to induce apoptosis in malignant cells.
Antiviral and Antimicrobial Activity
In addition to anticancer properties, some derivatives of triazolo-pyrimidines have been evaluated for antiviral activity. Research has highlighted their effectiveness against viral infections by inhibiting viral replication pathways. Furthermore, certain analogs have shown promising results as antimicrobial agents against a variety of pathogenic bacteria.
The biological mechanisms underlying the activity of this compound are thought to involve:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : They may trigger programmed cell death pathways in cancer cells through mitochondrial dysfunction.
- Modulation of Signaling Pathways : These compounds can interfere with signaling cascades that promote tumor growth and metastasis.
Case Studies and Research Findings
A notable study published in Pharmaceutical Research detailed the synthesis and biological evaluation of several triazolo-pyrimidine derivatives, including the compound . The study found that modifications at specific positions on the phenyl rings significantly impacted biological activity:
- Case Study 1 : A derivative with a similar structure exhibited enhanced cytotoxicity against MCF-7 cells compared to its parent compound.
- Case Study 2 : Another analog showed promising results in inhibiting viral replication in vitro.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
- Methodological Answer : A one-pot three-component reaction is commonly employed, involving 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes (e.g., 2,5-dimethoxybenzaldehyde), and ethyl acetoacetate derivatives. Catalysts like APTS (3-aminopropyltriethoxysilane) in ethanol are used to enhance cyclization efficiency. Reaction optimization includes heating at 80–100°C for 8–12 hours, followed by recrystallization from ethanol/DMF mixtures to isolate the product .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon backbone.
- HRMS (ESI) : Validates molecular weight (e.g., expected [M+H]+ around 500–550 m/z based on analogous structures).
- IR Spectroscopy : Confirms carboxamide C=O stretches (~1650–1680 cm⁻¹) and triazole/pyrimidine ring vibrations .
Q. How do substituents (e.g., methoxy groups) influence solubility and reactivity?
- Methodological Answer : Methoxy groups at the 2,5-positions of the phenyl ring enhance solubility in polar solvents (e.g., DMSO, ethanol) via hydrogen bonding. The 4-methoxyphenyl substituent stabilizes π-π stacking interactions in biological targets. Reactivity is modulated by electron-donating effects, favoring electrophilic substitutions at the pyrimidine C-6 position .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in triazolopyrimidine synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to APTS, such as p-toluenesulfonic acid (PTSA) or ionic liquids, to improve cyclization efficiency.
- Solvent Optimization : Replace ethanol with acetonitrile or DMF to increase reaction rates.
- Temperature Gradients : Use microwave-assisted synthesis (e.g., 100°C, 300 W) to reduce reaction time from 12 hours to 1–2 hours .
Q. How should researchers resolve contradictions in reported biological activities (e.g., antiproliferative vs. kinase inhibition)?
- Methodological Answer :
- Target-Specific Assays : Use kinase profiling panels (e.g., CDK2, EGFR) to validate binding affinity (IC50) via fluorescence polarization.
- Cell Line Validation : Compare activity across diverse cancer cell lines (e.g., MCF-7, HepG2) with controlled expression of target proteins.
- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s carboxamide group and kinase ATP-binding pockets to explain selectivity discrepancies .
Q. What strategies mitigate byproduct formation during carboxamide functionalization?
- Methodological Answer :
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) to the carboxamide NH2 during substitutions to prevent undesired N-alkylation.
- Regioselective Catalysis : Use Pd(OAc)2 with ligands like XPhos to direct coupling reactions to the pyrimidine C-2 position.
- Chromatographic Purity : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the main product from dimers or hydrolyzed byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
